20-HETE-EA: The Omega-Hydroxylated Endocannabinoid Metabolite
20-HETE-EA: The Omega-Hydroxylated Endocannabinoid Metabolite
Executive Summary
20-HETE-EA (Full Name: 20-hydroxy-N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide ) is a specific cytochrome P450 (CYP450) metabolite of the endocannabinoid anandamide (AEA). Unlike its parent molecule, which is primarily degraded by fatty acid amide hydrolase (FAAH), 20-HETE-EA represents an alternative oxidative metabolic pathway that becomes physiologically significant under conditions of FAAH inhibition or high CYP4A/4F expression.
While the parent lipid 20-HETE (the free acid) is a potent vasoconstrictor and activator of TRPV1 and GPR75, the ethanolamide conjugate 20-HETE-EA exhibits distinct pharmacological properties, characterized by reduced affinity for Cannabinoid Receptor 1 (CB1) compared to anandamide, effectively serving as a metabolic "off-switch" or diversion pathway for endocannabinoid signaling.
Chemical Identity & Structural Biology
Nomenclature & Properties
| Property | Detail |
| Common Name | 20-HETE-EA |
| Full Systematic Name | 20-hydroxy-N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide |
| Synonyms | 20-hydroxy Anandamide; 20-OH-AEA; 20-Hydroxyeicosatetraenoic acid ethanolamide |
| CAS Number | 942069-11-6 |
| Molecular Formula | C₂₂H₃₇NO₃ |
| Molecular Weight | 363.54 g/mol |
| Lipophilicity (LogP) | ~5.8 (Predicted) |
| Solubility | Ethanol: >50 mg/mL; DMSO: >10 mg/mL; PBS (pH 7.2): ~0.1 mg/mL |
Structural Features
The molecule consists of an arachidonic acid backbone linked to an ethanolamine head group (anandamide structure), with a hydroxyl group introduced at the omega (ω) carbon (C20).[1] This terminal hydroxylation increases polarity relative to anandamide, altering its interaction with the hydrophobic binding pockets of cannabinoid receptors.
Biosynthesis & Metabolism
The CYP450 Omega-Hydroxylation Pathway
20-HETE-EA is not formed by the conjugation of free 20-HETE with ethanolamine. Instead, it is generated via the direct oxidation of Anandamide (AEA) by CYP450 enzymes.
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Primary Enzymes: CYP4A and CYP4F subfamilies (specifically CYP4F2 in humans, Cyp4a12 in rodents).
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Mechanism: These enzymes, typically known for converting Arachidonic Acid (AA) to 20-HETE, can accept Anandamide as a substrate, inserting a hydroxyl group at the ω-position.[1]
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Physiological Context: Under normal conditions, FAAH rapidly hydrolyzes AEA to AA. However, when FAAH is pharmacologically inhibited (a strategy for treating pain/anxiety), the CYP450 pathway becomes a dominant clearance mechanism, elevating 20-HETE-EA levels.
Metabolic Pathway Diagram
The following diagram illustrates the divergence of Anandamide metabolism into hydrolytic (FAAH) vs. oxidative (CYP450) pathways.
Figure 1: Divergent metabolism of Anandamide. 20-HETE-EA is formed directly from AEA via CYP450s, competing with the FAAH-mediated hydrolysis to Arachidonic Acid.
Pharmacodynamics & Mechanism of Action
Receptor Binding Profile
Unlike 20-HETE (which activates GPR75 and TRPV1) or Anandamide (which activates CB1/CB2 and TRPV1), 20-HETE-EA displays a unique "partial loss of function" profile, serving as a metabolic inactivation product for the endocannabinoid system.
| Receptor Target | Interaction Type | Potency/Affinity | Physiological Implication |
| CB1 Receptor | Low Affinity Ligand | 3-5x lower affinity than AEA | Oxidation reduces CB1 binding; 20-HETE-EA is less psychotropic and less effective at CB1-mediated analgesia than AEA. |
| TRPV1 Channel | Potential Agonist | Moderate | While 20-HETE is a potent TRPV1 agonist, 20-HETE-EA retains some capacity to activate TRPV1, potentially contributing to vasodilation or neurogenic inflammation, though less potently than the free acid. |
| PPARα | Agonist (Putative) | Unknown | Structurally similar N-acylethanolamines (like OEA/PEA) activate PPARα. 20-HETE-EA is hypothesized to share this activity, promoting anti-inflammatory effects. |
The "Entourage Effect" Modulation
By competing for CYP450 enzymes, high levels of Anandamide (or FAAH inhibitors) can suppress the formation of the vasoconstrictor 20-HETE from Arachidonic Acid. Conversely, the formation of 20-HETE-EA sequesters Anandamide, preventing it from activating CB1 receptors. Thus, 20-HETE-EA represents a regulatory checkpoint in vascular tone and pain signaling.
Experimental Protocols
Protocol A: Enzymatic Synthesis of 20-HETE-EA
Use this protocol to generate authentic standards for mass spectrometry or bioassays.
Reagents:
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Recombinant Human CYP4F2 or Rat Liver Microsomes (RLM).
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NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
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Substrate: Anandamide (AEA) in ethanol (final conc. 50 µM).
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Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow:
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Incubation: Mix Microsomes/CYP4F2 (0.5 mg protein/mL) with Potassium Phosphate buffer.
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Substrate Addition: Add AEA (50 µM). Pre-incubate at 37°C for 5 minutes.
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Initiation: Add NADPH regenerating system to start the reaction.
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Reaction: Incubate at 37°C for 30 minutes with gentle shaking.
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Termination: Stop reaction by adding 2 volumes of ice-cold Acetonitrile (containing d8-AEA as internal standard).
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Extraction: Centrifuge at 10,000 x g for 10 mins to precipitate proteins. Collect supernatant for LC-MS/MS analysis.
Protocol B: LC-MS/MS Quantification
Validated MRM transitions for specific detection.
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Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo).
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Ionization: Electrospray Ionization (ESI) in Positive Mode.
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Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
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Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
MRM Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 20-HETE-EA | 364.3 [M+H]+ | 62.1 (Ethanolamine) | 15 |
| 20-HETE-EA | 364.3 [M+H]+ | 287.2 (Loss of head group) | 20 |
| Anandamide | 348.3 [M+H]+ | 62.1 | 15 |
References
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Snider, N. T., et al. (2010). Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications. Pharmacological Reviews. Link
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Cayman Chemical. (n.d.). 20-HETE Ethanolamide Product Information & Datasheet.Link
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Stark, K., et al. (2008). Oxidative metabolism of endocannabinoids by cytochrome P450 monooxygenases. Drug Metabolism Reviews. Link
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Tunaru, S., et al. (2016). 20-HETE promotes glucose-stimulated insulin secretion in an autocrine manner through FFAR1. Nature Communications. Link(Note: Reference for 20-HETE signaling context).
